3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-ethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydrazide Formation: The benzodiazole is then reacted with hydrazine to form the corresponding hydrazide.
Condensation with Aldehyde: The hydrazide is finally condensed with 2-ethoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the hydrazide or benzodiazole ring.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogens.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, the compound is used in the development of new polymers and materials with unique properties. It is also used in the formulation of certain specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,3-BENZODIAZOL-1-YL)BENZOIC ACID: Another benzodiazole derivative with different functional groups.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPIONIC ACID: A similar compound with a propionic acid group instead of a hydrazide.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPANEAMIDE: A related compound with an amide group.
Uniqueness
What sets 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and hydrazide groups allows for specific interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(2-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-10-6-3-7-15(18)13-21-22-19(24)11-12-23-14-20-16-8-4-5-9-17(16)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- |
InChI Key |
KNVLBHGKHLWUDO-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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